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An In-depth Overview for Researchers and Drug Development Professionals

Abstract
Elsulfavirine (brand name Elpida®) is a next-generation non-nucleoside reverse transcriptase

inhibitor (NNRTI) approved for the treatment of HIV-1 infection. This technical guide provides a

comprehensive overview of the discovery and development history of Elsulfavirine, from its

initial synthesis and lead optimization to preclinical and clinical evaluation. It is intended for

researchers, scientists, and drug development professionals seeking a detailed understanding

of this antiretroviral agent. The guide summarizes key quantitative data in structured tables,

outlines detailed experimental methodologies for pivotal studies, and presents signaling

pathways and experimental workflows using Graphviz visualizations.

Introduction: The Need for New NNRTIs
The development of antiretroviral therapies has transformed HIV-1 infection from a fatal

disease into a manageable chronic condition. Non-nucleoside reverse transcriptase inhibitors

(NNRTIs) are a cornerstone of combination antiretroviral therapy (cART), acting by

allosterically inhibiting the HIV-1 reverse transcriptase (RT) enzyme, which is crucial for viral

replication.[1] However, the emergence of drug-resistant viral strains and the presence of

significant side effects with first-generation NNRTIs necessitated the development of new

agents with improved efficacy, safety, and resistance profiles.
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Elsulfavirine emerged from this need as a promising new chemical entity. It is a prodrug of the

active molecule VM-1500A (deselsulfavirine), designed to offer potent antiviral activity, a high

barrier to resistance, and a favorable pharmacokinetic profile.[1][2]

Discovery and Lead Optimization
Initial Discovery and Licensing
Elsulfavirine was initially discovered by F. Hoffmann-La Roche Ltd.[3] In 2009, the San Diego-

based biopharmaceutical company Viriom Inc. licensed the compound and its associated

patents, taking on the subsequent development and commercialization for the treatment of

HIV-1 infection.[3]

Lead Optimization and Prodrug Strategy
The lead optimization process focused on enhancing the compound's potency, selectivity, and

pharmacokinetic properties. A key strategy in the development of Elsulfavirine was the

implementation of a prodrug approach. Elsulfavirine (VM-1500) is the N-propionyl sulfonamide

prodrug of the active moiety, VM-1500A.[4] This modification was designed to improve the

drug's oral bioavailability and pharmacokinetic profile. Upon oral administration, Elsulfavirine
is rapidly converted to the active VM-1500A.[4]

The general workflow for the lead optimization process is depicted below.
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Figure 1: Elsulfavirine Lead Optimization Workflow

Synthesis of Elsulfavirine
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The synthesis of Elsulfavirine involves a multi-step process. A general synthetic pathway is

illustrated below. This pathway highlights the key chemical transformations involved in the

creation of the final drug substance.
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Figure 2: General Synthetic Pathway for Elsulfavirine

Mechanism of Action
Elsulfavirine, through its active metabolite VM-1500A, is a potent and selective inhibitor of

HIV-1 reverse transcriptase.[1] VM-1500A binds to a hydrophobic pocket in the p66 subunit of

the enzyme, which is distinct from the active site where nucleoside analogs bind.[1] This

allosteric binding induces a conformational change in the enzyme, distorting the catalytic site

and thereby inhibiting the conversion of viral RNA into DNA.[1] This mechanism is

characteristic of the NNRTI class of antiretroviral drugs.
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Figure 3: Mechanism of Action of Elsulfavirine
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Preclinical Development
In Vitro Studies
No detailed in vitro experimental protocols were found in the searched literature. The following

is a generalized protocol based on standard virological assays.

Experimental Protocol: Anti-HIV-1 Activity in Cell Culture

Cell Lines: MT-4 cells or other susceptible human T-cell lines are cultured in appropriate

media.

Virus Strains: Laboratory-adapted strains of HIV-1 (e.g., IIIB) and clinical isolates are used.

Assay: Cells are infected with HIV-1 in the presence of serial dilutions of VM-1500A.

Incubation: The infected cells are incubated for 4-5 days at 37°C in a humidified atmosphere

with 5% CO2.

Endpoint Measurement: The cytopathic effect (CPE) of the virus is measured using the MTT

assay, which quantifies cell viability. The concentration of the compound that inhibits viral

replication by 50% (EC50) is determined.

Preclinical Pharmacokinetics and Toxicology
Preclinical studies were conducted in animal models to assess the pharmacokinetic profile and

safety of Elsulfavirine and VM-1500A.

Experimental Protocol: Pharmacokinetic Study in Beagle Dogs[4]

Animals: Male beagle dogs were used for the study.

Dosing: A single 10 mg/kg dose of injectable Elsulfavirine or VM-1500A was administered.

Blood Sampling: Blood samples were collected at predetermined time points.

Analysis: Plasma concentrations of VM-1500A were quantified using a validated LC-MS/MS

method.
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Pharmacokinetic Parameters: Key pharmacokinetic parameters such as Cmax (maximum

concentration), Tmax (time to maximum concentration), and AUC (area under the curve)

were calculated.

Table 1: Preclinical Pharmacokinetic Data in Beagle Dogs

Compound Dose Route Key Finding

Elsulfavirine/VM-

1500A
10 mg/kg Injectable

Plasma levels of VM-

1500A remained

above 50 ng/mL for at

least four weeks.[4]

Detailed preclinical toxicology study protocols were not available in the public domain.

Standard GLP-compliant toxicology studies in at least two species (one rodent and one non-

rodent) would have been conducted to support clinical development.

Clinical Development
Elsulfavirine has undergone a series of clinical trials to evaluate its safety, tolerability,

pharmacokinetics, and efficacy in both healthy volunteers and HIV-1 infected patients.

Phase I Clinical Trials
Phase I studies were conducted in healthy volunteers to assess the safety and

pharmacokinetic profile of single and multiple ascending doses of Elsulfavirine.

Experimental Protocol: Phase I, Single Ascending Dose Study (NCT05165550)

Study Design: A randomized, double-blind, placebo-controlled, single-center study.

Participants: Healthy, HIV-negative adult volunteers.

Intervention: Single oral ascending doses of Elsulfavirine or placebo.

Primary Outcome Measures:

Incidence and severity of adverse events.
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Pharmacokinetic parameters of Elsulfavirine and VM-1500A (Cmax, Tmax, AUC).

Methodology:

Serial blood samples were collected over a specified period after dosing.

Plasma concentrations of Elsulfavirine and VM-1500A were determined by a validated

analytical method.

Safety was monitored through clinical assessments, vital signs, ECGs, and laboratory

tests.

Table 2: Summary of Phase I Pharmacokinetic Parameters in Healthy Volunteers

Dose N
Cmax
(ng/mL)

Tmax (hr)
AUC
(ng*hr/mL)

t1/2 (hr)

Elsulfavirine

20 mg 4 2.9 ± 1.1 0.8 ± 0.3 6.5 ± 2.1 1.7 ± 0.4

40 mg 4 4.3 ± 1.5 0.9 ± 0.3 11.0 ± 4.2 2.6 ± 1.0

VM-1500A

20 mg 4 98.0 ± 74.3 3.6 ± 1.0 214 ± 166 214 ± 48

40 mg 4 145.0 ± 54.2 3.8 ± 1.3 336 ± 129 211 ± 55

Data presented as mean ± standard deviation.

Phase IIb Clinical Trial
A pivotal Phase IIb study was conducted to compare the efficacy and safety of Elsulfavirine
with Efavirenz, a standard-of-care NNRTI, in treatment-naïve HIV-1 infected patients.

Experimental Protocol: Phase IIb Comparative Study

Study Design: A 48-week, randomized, double-blind, multicenter study.
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Participants: 120 treatment-naïve HIV-1 infected adults.

Intervention:

Arm 1: Elsulfavirine (20 mg once daily) + Tenofovir/Emtricitabine (TDF/FTC)

Arm 2: Efavirenz (600 mg once daily) + TDF/FTC

Primary Efficacy Endpoint: Proportion of patients with HIV-1 RNA < 50 copies/mL at week 48.

Secondary Endpoints:

Change from baseline in CD4+ T-cell count.

Incidence and severity of adverse events.

Methodology:

HIV-1 RNA levels were measured using a validated PCR-based assay.

CD4+ T-cell counts were determined by flow cytometry.

Safety and tolerability were assessed through regular clinical and laboratory monitoring.

The workflow for this clinical trial is depicted below.
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Figure 4: Phase IIb Clinical Trial Workflow

Table 3: Baseline Characteristics of Patients in the Phase IIb Study
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Characteristic Elsulfavirine (n=60) Efavirenz (n=60)

Mean Age (years) 34 35

Male (%) 65 68

Median HIV-1 RNA (log10

copies/mL)
4.8 4.7

Median CD4+ T-cell count

(cells/mm³)
349 379

Table 4: Efficacy Outcomes at Week 48 in the Phase IIb Study

Outcome Elsulfavirine (n=60) Efavirenz (n=60)

HIV-1 RNA < 50 copies/mL (%) 81.8 75.0

Mean increase in CD4+ T-cell

count (cells/mm³)
179 182

Table 5: Key Safety Findings at Week 48 in the Phase IIb Study

Adverse Event Elsulfavirine (n=60) Efavirenz (n=58) p-value

Any Drug-Related AE

(%)
36.7 77.6 <0.0001

Dizziness (%) 6.7 27.6 <0.01

Abnormal Dreams (%) 0 17.2 <0.01

Rash (%) 0 17.2 <0.01

The results of this study demonstrated that Elsulfavirine was non-inferior to Efavirenz in terms

of virologic suppression and immunologic recovery, but was associated with a significantly

better safety and tolerability profile.

Regulatory Approval and Post-Marketing

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1671185?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In June 2017, Elsulfavirine (Elpida®) received its first global approval in the Russian

Federation for the treatment of HIV-1 infection in combination with other antiretroviral agents.[5]

Viriom continues to pursue regulatory approval in other regions and is also developing long-

acting injectable and oral formulations of Elsulfavirine/VM-1500A for both treatment and pre-

exposure prophylaxis (PrEP).[3]

Conclusion
The discovery and development of Elsulfavirine represent a significant advancement in the

field of antiretroviral therapy. Through a strategic prodrug approach and a comprehensive

preclinical and clinical development program, Elsulfavirine has emerged as a potent and well-

tolerated NNRTI. Its favorable safety profile compared to older agents in its class, combined

with its efficacy, makes it a valuable addition to the armamentarium of anti-HIV medications.

Ongoing research into long-acting formulations holds the promise of further improving

treatment convenience and adherence for individuals living with HIV-1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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